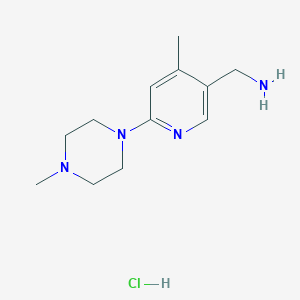

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride

CAS No.: 1956366-88-3

Cat. No.: VC3031913

Molecular Formula: C12H21ClN4

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956366-88-3 |

|---|---|

| Molecular Formula | C12H21ClN4 |

| Molecular Weight | 256.77 g/mol |

| IUPAC Name | [4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H20N4.ClH/c1-10-7-12(14-9-11(10)8-13)16-5-3-15(2)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H |

| Standard InChI Key | MRUPCFVVYDFJSS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1CN)N2CCN(CC2)C.Cl |

| Canonical SMILES | CC1=CC(=NC=C1CN)N2CCN(CC2)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

(4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is identified by CAS registry number 1956366-88-3, providing a unique identifier for this specific chemical entity in scientific literature and databases . The compound has a molecular formula of C₁₂H₂₁ClN₄, corresponding to a molecular weight of 256.77 g/mol . The salt form of this compound, indicated by the hydrochloride designation, significantly impacts its physicochemical properties, particularly enhancing its water solubility compared to the free base form. This characteristic makes it potentially more suitable for biological applications requiring aqueous environments.

The structural arrangement of this compound features a pyridine core with strategically positioned substituents. The pyridine ring contains a methyl group at the 4-position, which likely influences electron density distribution within the heterocyclic system. At the 6-position, a 4-methylpiperazine group is attached, creating a side chain with additional nitrogen atoms that can participate in hydrogen bonding and other molecular interactions. The methanamine group (-CH₂NH₂) positioned at the 3-position of the pyridine ring provides a primary amine functionality, which is a common feature in many pharmacologically active compounds. The hydrochloride form indicates that the primary amine is protonated, forming an ionic bond with the chloride counterion.

Structural Comparison with Related Compounds

Several structurally related compounds appear in scientific literature, providing context for understanding the potential properties and applications of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride. A close analog is [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine, which differs only in lacking the 4-methyl group on the pyridine ring and exists as the free base rather than the hydrochloride salt. Another related compound is [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine, which contains a methylpiperidine group instead of a methylpiperazine group . The subtle structural differences between these compounds likely result in distinct pharmacological profiles and applications.

Physical and Chemical Properties

The physical state of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is presumed to be a solid at room temperature, consistent with similar pyridine derivatives and amine hydrochloride salts. Storage recommendations indicate maintaining the compound in a cool, dry place for long-term stability , suggesting sensitivity to moisture and possibly elevated temperatures. The recommended storage conditions align with general practices for amine hydrochlorides, which can be hygroscopic in nature.

Chemical Reactivity

The chemical reactivity of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride is characterized by the functional groups present in its structure. The primary amine group (-CH₂NH₂) can participate in various reactions typical of primary amines, including nucleophilic substitution, acylation, and reductive amination. These reaction pathways make the compound valuable as a potential building block in synthetic organic chemistry. The pyridine ring, being electron-deficient, may undergo nucleophilic aromatic substitution reactions under appropriate conditions. The methylpiperazine moiety contributes additional reactivity through its tertiary amine functionality.

Analytical Characterization

Analytical characterization of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride would typically employ multiple complementary techniques to confirm structure, purity, and key physicochemical properties.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural elucidation, with ¹H and ¹³C NMR providing detailed information about hydrogen and carbon environments within the molecule. Expected characteristic signals would include:

-

¹H NMR: Signals corresponding to the pyridine ring protons, methylpiperazine protons, the methyl group at the 4-position of the pyridine ring, and the methanamine (-CH₂NH₂) group

-

¹³C NMR: Signals for the carbons of the pyridine ring, methylpiperazine carbons, and the methanamine carbon

Infrared (IR) spectroscopy would reveal characteristic absorption bands for functional groups present in the molecule, including N-H stretching vibrations from the primary amine and C=N stretching from the pyridine ring.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features. The expected molecular ion peak would correspond to the free base form (M⁺ - HCl).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be utilized for purity determination and quality control. Typical HPLC conditions might include:

-

Reverse-phase column (e.g., C18)

-

Mobile phase consisting of water/acetonitrile gradient with an appropriate buffer

-

UV detection at wavelengths characteristic of pyridine absorption (typically around 254-280 nm)

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride, a comparative analysis with structurally related compounds is valuable.

Structural Analogs Comparison

Table 1 presents a comparison of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride with structurally related compounds found in the literature.

Functional Applications

Related compounds have been incorporated into various research contexts. For example, N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine has been studied for its pharmacological properties . Similarly, compounds containing the methylpiperazine moiety connected to heterocyclic systems have been explored in the context of medicinal chemistry, with some showing promising activity in specific biological assays .

Future Research Directions

Several promising avenues exist for future research involving (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride.

Synthetic Methodology Development

Developing efficient, scalable synthetic routes for this compound could facilitate its broader utilization in research. This might include exploring green chemistry approaches, continuous flow synthesis methods, or alternative routes that avoid hazardous reagents or challenging purification steps.

Structure-Property Relationship Studies

Systematic investigation of how structural modifications affect physicochemical properties could provide valuable insights. This might include synthesizing a series of analogs with variations in:

-

The substituent pattern on the pyridine ring

-

The nature of the piperazine N-substituent

-

The functional group at the 3-position of the pyridine ring

Such studies could reveal how these structural features influence properties such as solubility, lipophilicity, membrane permeability, and metabolic stability.

Biological Activity Screening

Given the structural features that suggest potential biological activity, screening of this compound across diverse biological assays could uncover novel applications. Areas of particular interest might include:

-

Receptor binding studies, particularly for G-protein coupled receptors where piperazine-containing ligands often show activity

-

Enzyme inhibition assays for targets relevant to various disease states

-

Phenotypic screening in cellular models of disease

Analytical Methods for Characterization

The proper characterization of (4-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine hydrochloride requires a combination of analytical techniques to confirm identity, purity, and key properties.

Recommended Analytical Protocol

Based on standard practices for similar compounds, a comprehensive analytical profile would typically include:

-

NMR spectroscopy (¹H, ¹³C, and potentially 2D experiments)

-

High-resolution mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis for C, H, N, and Cl content

-

HPLC analysis for purity determination

-

X-ray crystallography (if suitable crystals can be obtained)

-

Determination of melting point or thermal properties via differential scanning calorimetry

Quality Control Considerations

For research applications requiring high purity, quality control measures might include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume